molecular formula C28H35N6Na2O6P B10831949 IL-17 modulator 1 disodium

IL-17 modulator 1 disodium

Cat. No.: B10831949
M. Wt: 628.6 g/mol
InChI Key: PMFLGFBTYONBAO-ROPHLPQBSA-L
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Description

Chemical Identity & Nomenclature

IUPAC Name & Structural Formula

The systematic IUPAC name for IL-17 modulator 1 disodium is:
disodium;[4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl phosphate . This nomenclature precisely describes its stereochemistry and functional group arrangement:

  • A central (2S)-configured propanoyl backbone with dicyclopropyl substituents
  • A 2-isopropylpyrazole-3-carbonyl moiety linked via an amide bond
  • A 3,5-dimethylpyrazole ring connected to a methyl phosphate group
  • Two sodium counterions neutralizing the phosphate group’s negative charges

The structural formula is represented by the SMILES notation:
CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+].

Table 1: Key Structural Features
Feature Description
Core structure Chiral propanoyl scaffold with dicyclopropyl groups
Pyrazole systems 3,5-dimethylpyrazole (aromatic) and 2-isopropylpyrazole (acylating agent)
Phosphate group Methyl phosphate with disodium counterions
Stereochemistry S-configuration at C2 of the propanoyl backbone

CAS Registry Number (2446803-91-2)

This compound is uniquely identified by the CAS Registry Number 2446803-91-2 , which serves as an international identifier for chemical substances. This number facilitates precise referencing across regulatory documents, patent literature, and chemical databases.

Table 2: Identifier Cross-Reference
Identifier Type Value Source
CAS RN 2446803-91-2 PubChem, EvitaChem
ChemSpider ID Not available* -
PubChem CID 162641009 PubChem
Molecular Formula C₂₈H₃₅N₆Na₂O₆P EvitaChem, GlpBio
Molecular Weight 628.57 g/mol Nordic Biosite

*The compound lacks a public ChemSpider entry due to its proprietary status.

Disodium Salt Characterization

The disodium salt form arises from the deprotonation of the phosphate group’s two acidic hydrogens (pKₐ ≈ 2.1 and 7.2), replaced by sodium ions. This modification confers distinct physicochemical advantages:

  • Enhanced Aqueous Solubility : The ionic character increases polarity, achieving solubility up to 20 mg/mL in dimethyl sulfoxide (DMSO) at 80°C.
  • Improved Stability : Sodium counterions reduce hygroscopicity compared to the free acid form, enabling storage at -20°C for three years.
  • Bioavailability : Oral activity is maintained despite the added molecular weight, as demonstrated in patent WO2020127685.
Table 3: Parent Acid vs. Disodium Salt Comparison
Property Parent Acid (CID 151943576) Disodium Salt
Formula C₂₈H₃₇N₆O₆P C₂₈H₃₅N₆Na₂O₆P
Molecular Weight 602.60 g/mol 628.57 g/mol
Ionization State Neutral Doubly deprotonated
Storage Stability Limited data Stable at -20°C for 3 years
Solubility Lower in polar solvents 31.82 mM in DMSO

The sodium ions localize at the phosphate moiety, as confirmed by X-ray crystallography data in patent applications. This strategic salt formation avoids interference with the molecule’s pharmacophore, preserving its ability to bind IL-17 receptors through:

  • Hydrophobic interactions via cyclopropyl groups
  • Hydrogen bonding through amide linkages
  • π-π stacking with pyrazole rings

Properties

Molecular Formula

C28H35N6Na2O6P

Molecular Weight

628.6 g/mol

IUPAC Name

disodium;[4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl phosphate

InChI

InChI=1S/C28H37N6O6P.2Na/c1-16(2)34-23(13-14-29-34)27(35)31-26(25(20-5-6-20)21-7-8-21)28(36)30-22-11-9-19(10-12-22)24-17(3)32-33(18(24)4)15-40-41(37,38)39;;/h9-14,16,20-21,25-26H,5-8,15H2,1-4H3,(H,30,36)(H,31,35)(H2,37,38,39);;/q;2*+1/p-2/t26-;;/m0../s1

InChI Key

PMFLGFBTYONBAO-ROPHLPQBSA-L

Isomeric SMILES

CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+]

Canonical SMILES

CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

The preparation begins with the synthesis of two primary intermediates:

  • Pyrazole-carboxamide intermediate : 2-isopropylpyrazole-3-carboxylic acid is activated using thionyl chloride or carbodiimide reagents, then coupled with 4-aminophenylpyrazole under Schotten-Baumann conditions to form the carboxamide linkage.

  • Dicyclopropylalanine derivative : (2S)-3,3-dicyclopropyl-2-aminopropanoic acid is synthesized via Strecker amino acid synthesis, followed by cyclopropanation using Simmons-Smith conditions.

These intermediates are purified via recrystallization (ethanol/water) and characterized by 1H^1H-NMR and high-resolution mass spectrometry (HRMS).

Coupling and Phosphorylation

The pyrazole-carboxamide intermediate is reacted with the dicyclopropylalanine derivative using EDCI/HOBt coupling in dimethylformamide (DMF) at 0–5°C, yielding a tertiary amide. Subsequent phosphorylation of the pyrazole nitrogen is achieved using phosphoryl chloride (POCl3_3) in tetrahydrofuran (THF), followed by hydrolysis with sodium hydroxide to generate the phosphate ester.

Disodium Salt Formation

The phosphate ester is treated with sodium methoxide in methanol, precipitating the disodium salt after neutralization. The crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallized from acetonitrile to achieve >99% purity.

Analytical Characterization

Structural Confirmation

The final compound is characterized using advanced spectroscopic and chromatographic techniques:

Analytical Method Data
1H^1H-NMR (600 MHz, DMSO-d6_6)δ 1.25 (d, 6H, CH(CH3_3)2_2), 2.10 (m, 2H, cyclopropyl), 3.45 (s, 2H, PO−CH2_2), 7.30–7.80 (m, aromatic protons)
HRMS (ESI+)m/z 628.215 [M+Na]+^+, calculated for C28_{28}H35_{35}N6_6Na2_2O6_6P
HPLC (C18 column)Retention time: 8.2 min; purity: 99.5% (UV detection at 254 nm)

Physicochemical Properties

Property Value
Molecular weight628.6 g/mol
Solubility20 mg/mL in DMSO; <1 mg/mL in water
Melting point218–220°C (decomposition)

Process Optimization and Scalability

Reaction Condition Optimization

  • Coupling efficiency : Lowering the reaction temperature to 0°C during EDCI/HOBt coupling reduces racemization of the dicyclopropylalanine moiety, improving enantiomeric excess (ee) to >98%.

  • Phosphorylation yield : Replacing POCl3_3 with PCl5_5 in THF increases phosphorylation efficiency from 75% to 92%, minimizing side-product formation.

Purification Strategies

  • Chromatography : Gradient elution (5–20% methanol in dichloromethane) on silica gel removes unreacted intermediates and phosphorylated byproducts.

  • Crystallization : Acetonitrile/water (9:1) yields needle-shaped crystals with consistent polymorphic form (confirmed by X-ray diffraction).

Quality Control and Stability

Impurity Profiling

HPLC-MS analysis identifies three primary impurities:

  • Des-phosphorylated analog (0.3%): Formed during hydrolysis; controlled via pH monitoring.

  • Diastereomeric byproduct (0.2%): Mitigated by optimizing coupling conditions.

Stability Studies

Condition Degradation
40°C/75% RH (6 months)<0.5% degradation; phosphate ester hydrolysis observed
Photostability (ICH Q1B)No significant degradation under UV light

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the following adjustments are implemented:

  • Continuous flow chemistry : Reduces reaction time for phosphorylation from 12 h to 2 h.

  • Salt metathesis : Sodium hydroxide is replaced with sodium bicarbonate to prevent epimerization during salt formation .

Chemical Reactions Analysis

Types of Reactions: IL-17 modulator 1 (disodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Rheumatoid Arthritis

IL-17 modulator 1 disodium has shown promise in preclinical models for treating rheumatoid arthritis. Studies indicate that neutralizing IL-17 can significantly reduce joint inflammation and damage. For instance, a study demonstrated that administration of an anti-IL-17 antibody resulted in reduced leukocyte infiltration and joint swelling in murine models of arthritis .

Study Findings Outcome
Neutralizing IL-17 reduced joint inflammation scores.Effective in attenuating symptoms of arthritis.

Psoriasis

Research indicates that this compound can ameliorate symptoms of psoriasis by inhibiting keratinocyte activation and proliferation induced by IL-17. The compound has been evaluated in clinical settings, showing a decrease in psoriatic lesions and associated symptoms .

Study Findings Outcome
Reduced keratinocyte activation in psoriatic skin models.Significant improvement in psoriatic lesions.

Ankylosing Spondylitis

In the context of ankylosing spondylitis, this compound has been studied for its ability to inhibit inflammatory pathways that contribute to spinal inflammation and pain. Clinical trials have reported improvements in patient-reported outcomes related to pain and mobility .

Study Findings Outcome
Inhibition of inflammatory pathways linked to spinal pain.Enhanced mobility and reduced pain levels in patients.

Case Study: Efficacy in Inflammatory Bowel Disease

A notable case study involved patients with inflammatory bowel disease (IBD), where treatment with an anti-IL-17 antibody demonstrated significant reductions in clinical signs and elevated IL-17 levels in serum samples . This highlights the potential for IL-17 modulators to address gastrointestinal inflammation effectively.

Case Study: Gout Management

In another study focusing on gout, the administration of a neutralizing antibody against IL-17 resulted in decreased joint symptoms and leukocyte infiltration following monosodium urate crystal administration . This suggests that targeting IL-17 may offer a novel approach for managing acute gout flares.

Mechanism of Action

IL-17 modulator 1 (disodium) exerts its effects by modulating the activity of IL-17, a proinflammatory cytokine. The compound binds to IL-17 receptors, inhibiting the interaction between IL-17 and its receptor. This inhibition reduces the downstream signaling pathways, leading to a decrease in inflammation and immune response . The compound’s mechanism involves altering the dynamics of IL-17, reducing its receptor affinity and thereby inhibiting its activity .

Comparison with Similar Compounds

Comparison with Similar IL-17-Targeting Compounds

Structural and Mechanistic Differences

IL-17 modulator 1 disodium is distinguished by its disodium salt formulation, which enhances solubility and bioavailability compared to non-ionic analogs. Below is a comparative analysis of key IL-17 modulators:

Table 1: Comparative Overview of IL-17 Modulators
Compound Name Molecular Formula CAS No. Mechanism Key Indications IC₅₀/EC₅₀ Clinical Stage
This compound C₂₈H₃₇N₆O₆P 2446803-85-4 Broad IL-17 modulation Psoriasis, AS, PsA Not reported Preclinical/Phase I
IL-17 modulator 2 (compound 159) Not disclosed Not available Reduces IL-6, IFN-γ, edema Arthritis Not reported Preclinical
IL-17 modulator 3 Not disclosed Not available IL-17 pathway modulation Inflammation, cancer, autoimmune Not reported Preclinical
IL-17 modulator 4 Prodrug structure Not available Prodrug of IL-17 modulator 1 Same as modulator 1 Not reported Preclinical
IL-17A inhibitor 1 Not disclosed Not available Selective IL-17A inhibition Autoimmune diseases <9.45 nM (HT-29) Preclinical
DC-806 Not disclosed Not available Oral IL-17 inhibition Psoriasis Not reported Preclinical

Key Findings from Research

  • Efficacy :

    • This compound demonstrates broad activity against IL-17 signaling, reducing downstream cytokines like IL-6 and TNF-α .
    • IL-17 modulator 2 and modulator 8 (compound 286) show significant reductions in IL-6 and IFN-γ in arthritis models .
    • IL-17A inhibitor 1 exhibits high potency (IC₅₀ <9.45 nM) in cell-based assays, suggesting superior target specificity .
  • IL-17 modulator 4, a prodrug of modulator 1, is engineered to improve gastrointestinal absorption and reduce first-pass metabolism .
  • Clinical Progress: Most IL-17 modulators remain in preclinical or early-phase trials.

Biological Activity

IL-17 modulator 1 disodium is a compound that targets the IL-17 signaling pathway, which plays a critical role in various inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

IL-17 is a pro-inflammatory cytokine produced primarily by T-helper 17 (Th17) cells. It is involved in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis (RA) and inflammatory bowel disease (IBD). The modulation of IL-17 signaling can significantly impact inflammatory responses.

Key Mechanisms:

  • Cytokine Production: IL-17 enhances the production of various cytokines and chemokines, leading to increased inflammation and immune cell recruitment.
  • Tissue Repair: Interestingly, IL-17 also plays a role in tissue repair processes, particularly in barrier tissues like the gut .
  • Signal Transduction: IL-17 receptor activation recruits adaptor proteins such as Act1, which are crucial for downstream signaling pathways that mediate IL-17's effects on target cells .

Research Findings

Recent studies have demonstrated the efficacy of IL-17 modulators in reducing inflammation and improving clinical outcomes in various models.

Table 1: Summary of Key Studies on this compound

StudyModelFindings
RA Mouse ModelSignificant reduction in clinical signs of arthritis with IL-17 modulation.Supports therapeutic potential for RA treatment.
Gout ModelNeutralizing antibody against IL-17 reduced joint inflammation and leukocyte infiltration.Suggests a new strategy for gout treatment.
IBD Patient SamplesAb-IPL-IL-17 effectively neutralized elevated IL-17 levels.Indicates potential for treating IBD through targeted modulation.

Case Studies

Several case studies illustrate the clinical relevance of targeting the IL-17 pathway with modulators like this compound.

  • Rheumatoid Arthritis (RA):
    • A study demonstrated that administration of an anti-IL-17 antibody led to significant improvements in RA symptoms and reduced markers of inflammation in both murine models and human subjects .
  • Inflammatory Bowel Disease (IBD):
    • In patients with IBD, modulation of IL-17 signaling was shown to alleviate symptoms and improve quality of life, highlighting the importance of this pathway in gastrointestinal inflammation management .
  • Gout:
    • Research indicated that targeting IL-17 with neutralizing antibodies decreased joint swelling and pain associated with gout flares, suggesting a beneficial role for IL-17 modulators in acute inflammatory conditions .

Therapeutic Implications

The modulation of IL-17 activity presents a promising therapeutic avenue for treating autoimmune diseases. Compounds like this compound could provide targeted interventions that minimize systemic side effects compared to broader immunosuppressive therapies.

Advantages:

  • Specificity: Targeting specific pathways reduces off-target effects.
  • Efficacy: Demonstrated efficacy in preclinical models and early-phase clinical trials.

Challenges:

  • Immunogenicity: Potential for immune responses against biologics.
  • Long-term Effects: Need for longitudinal studies to assess long-term safety and efficacy.

Q & A

Q. What are the validated experimental models for studying IL-17 modulator 1 disodium's efficacy in autoimmune diseases?

Methodological Answer: Preclinical studies often employ murine models of psoriasis or arthritis to assess this compound. For example, air-liquid interface (ALI) epithelial cultures and IL-17RA-/- mice are used to evaluate epithelial inflammation and tissue pathology . In vitro, IL-17-dependent cytokine production (e.g., IL-6, TNF-α) in human peripheral blood CD4+ T cells or stromal cells can be measured using ELISPOT or ELISA kits . Ensure proper controls, such as wild-type mice or unstimulated cells, to validate specificity.

Q. How is this compound’s mechanism of action distinguished from other IL-17 modulators?

Methodological Answer: Comparative studies using IL-17A/A homodimer binding assays and downstream signaling analyses (e.g., IL-17RA/IL-17RC receptor activation) are critical. For instance, this compound’s oral activity and disodium formulation differentiate it from non-oral analogs like IL-17 modulator 3 or IL-17A antagonists . Use transcriptional profiling (RNA-seq) to identify unique gene expression patterns in treated cells versus those exposed to IL-12 or IL-23-driven pathways .

Q. What are the standard protocols for validating this compound’s purity and stability?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Stability studies should include accelerated degradation tests under varying temperatures (-80°C to room temperature) and pH conditions, referencing storage guidelines from analogous compounds (e.g., IL-17 modulator 2’s stability at -20°C for 3 years) . For new compounds, provide NMR, mass spectrometry, and elemental analysis data as per Beilstein Journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different disease models?

Methodological Answer: Discrepancies may arise from model-specific immune microenvironments. For example, IL-17 signaling in pneumonia-induced sepsis promotes pyroptosis via the IL-17 pathway, whereas in psoriasis, it drives stromal cytokine production . Use bioinformatics tools (e.g., KEGG pathway analysis) to compare DEGs (differentially expressed genes) across models and identify context-dependent mechanisms . Cross-validate findings using humanized mouse models or patient-derived cell lines.

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetics in oral administration studies?

Methodological Answer: Employ a crossover design with serial blood sampling to measure plasma concentrations over time. Use LC-MS/MS for quantification, ensuring sensitivity to detect disodium-specific metabolites. Reference protocols from IL-17 modulator 2’s oral activity studies, which reported reduced IL-6 and IFN-γ levels in arthritis models . Include bioavailability comparisons with intravenous administration and assess tissue penetration in target organs (e.g., synovial fluid in arthritis).

Q. How can researchers optimize combinatorial therapies using this compound and other immune modulators?

Methodological Answer: Design dose-escalation studies with this compound and inhibitors of parallel pathways (e.g., IL-23 or MST1 kinase inhibitors). For example, IL-23 blockade reduces pathogenic Th17 cells, which may synergize with this compound’s direct IL-17 inhibition . Use factorial ANOVA to evaluate additive or synergistic effects on cytokine suppression (e.g., IL-17F, TNF-α) and monitor for off-target immunosuppression.

Q. What methodologies are recommended for identifying biomarkers predictive of this compound’s therapeutic response?

Methodological Answer: Leverage multi-omics approaches:

  • Proteomics : Quantify IL-17 receptor isoforms (IL-17RA/RC) in patient serum using ELISA kits .
  • Transcriptomics : Perform single-cell RNA sequencing on PBMCs to identify T cell subsets with upregulated IL-17 pathway genes.
  • Metabolomics : Analyze sphingosine-1-phosphate or prostaglandin E2 levels, which correlate with IL-17-driven inflammation . Validate biomarkers in longitudinal cohorts using ROC curve analysis to assess sensitivity/specificity.

Data Presentation and Reproducibility Guidelines

  • Tables : Include dose-response data (IC50 values), pharmacokinetic parameters (Cmax, AUC), and pathway enrichment scores from bioinformatics analyses .
  • Figures : Use line graphs for cytokine kinetics and heatmaps for multi-omics integration. Ensure all panels are labeled with Arabic numerals and described in figure legends .
  • Ethics : Disclose IRB approvals for human-derived samples and adhere to IMRAD formatting for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.